Cas no 5367-58-8 (5-Nitro-2-(piperidin-1-yl)aniline)

5-Nitro-2-(piperidin-1-yl)aniline is a nitro-substituted aniline derivative featuring a piperidine moiety, which enhances its utility as an intermediate in organic synthesis. The compound's structure combines electron-withdrawing (nitro) and electron-donating (piperidinyl) groups, making it valuable for constructing complex heterocycles or pharmaceutical scaffolds. Its nitro group facilitates further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. The piperidine ring contributes to solubility and conformational flexibility, aiding in the design of bioactive molecules. This compound is particularly useful in medicinal chemistry and material science research, where precise structural modifications are required. Proper handling is advised due to potential reactivity of the nitro group.
5-Nitro-2-(piperidin-1-yl)aniline structure
5367-58-8 structure
Product Name:5-Nitro-2-(piperidin-1-yl)aniline
CAS No:5367-58-8
MF:C11H15N3O2
MW:221.255702257156
MDL:MFCD00852821
CID:891473
PubChem ID:2760238
Update Time:2025-10-31

5-Nitro-2-(piperidin-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE
    • 5-NITRO-2-PIPERIDINOANILINE
    • 5-nitro-2-piperidin-1-ylaniline
    • 5-nitro-2-(piperidin-1-yl)aniline
    • 3-Nitro-6-piperidinoaniline
    • 5-nitro-2-piperidylphenylamine
    • BAS 00553077
    • Oprea1_233449
    • SBB096155
    • 5163AE
    • 5-nitro-2-piperidin-1-ylphenylamine
    • RP12804
    • ST085800
    • AK188737
    • EU-0001833
    • SCHEMBL23043630
    • 5367-58-8
    • MFCD00852821
    • 5-NITRO-2-(PIPERIDIN-1-YL)BENZENAMINE
    • DTXSID60375069
    • J-517863
    • AKOS000637240
    • Y13585
    • CS-0155271
    • SR-01000402440-1
    • SR-01000402440
    • AD-0704
    • SB43135
    • 5-Nitro-2-(piperidin-1-yl)aniline
    • MDL: MFCD00852821
    • Inchi: 1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
    • InChI Key: DMIMWGHYIPFAIF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=C(C=1)N)N1CCCCC1)=O

Computed Properties

  • Exact Mass: 221.11600
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.1
  • XLogP3: 2

Experimental Properties

  • PSA: 75.08000
  • LogP: 3.33670

5-Nitro-2-(piperidin-1-yl)aniline Security Information

  • Hazard Statement: H315-H319-H335
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

5-Nitro-2-(piperidin-1-yl)aniline Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Nitro-2-(piperidin-1-yl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5367-58-8)5-Nitro-2-(piperidin-1-yl)aniline
Order Number:A914363
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:52
Price ($):171.0
Email:sales@amadischem.com

5-Nitro-2-(piperidin-1-yl)aniline Related Literature

Additional information on 5-Nitro-2-(piperidin-1-yl)aniline

Compound CAS No. 5367-58-8: 5-Nitro-2-(piperidin-1-yl)aniline

The compound with CAS No. 5367-58-8, commonly referred to as 5-Nitro-2-(piperidin-1-yl)aniline, is a significant organic compound in the field of chemical synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its influence on molecular interactions within complex systems.

The chemical structure of 5-Nitro-2-(piperidin-1-yl)aniline consists of a central aniline ring with a nitro group at the 5-position and a piperidinyl group at the 2-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it suitable for applications that require precise control over molecular behavior. The nitro group introduces electron-withdrawing effects, while the piperidinyl group contributes to the compound's ability to form hydrogen bonds, enhancing its solubility and reactivity in certain solvents.

Recent research has focused on the synthesis and characterization of 5-Nitro-2-(piperidin-1-yl)aniline using cutting-edge techniques such as microwave-assisted synthesis and green chemistry methods. These approaches have not only improved the efficiency of production but also reduced environmental impact, aligning with global sustainability goals. The compound's physical properties, including its melting point, boiling point, and solubility, have been extensively studied to optimize its performance in various applications.

In terms of applications, 5-Nitro-2-(piperidin-1-yl)aniline has shown promise in the development of high-performance polymers and coatings. Its ability to form stable bonds with other molecules makes it a valuable component in creating materials with enhanced durability and resistance to environmental factors. Additionally, this compound has been explored for its potential in drug delivery systems, where its unique properties can facilitate targeted drug release mechanisms.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 5-Nitro-2-(piperidin-1-yli)aniline at the molecular level, providing deeper insights into its reactivity and stability under different conditions. These studies have revealed that the compound exhibits remarkable thermal stability, making it suitable for use in high-temperature applications such as aerospace materials and advanced electronics.

The synthesis of 5-Nitro-2-(piperidin-yli)aniline involves a multi-step process that begins with the nitration of an aniline derivative followed by nucleophilic substitution to introduce the piperidinyl group. This process requires precise control over reaction conditions, including temperature and pH levels, to ensure optimal yields and product purity. Researchers have also explored alternative synthetic pathways using catalysts derived from renewable resources, further enhancing the eco-friendliness of production methods.

One of the most exciting developments involving CAS No. 5367-yli)aniline is its integration into bio-inspired materials that mimic natural structures found in biological systems. These materials exhibit self-healing properties and adaptability under stress, opening new possibilities for their use in medical devices and wearable technology.

In conclusion, CAS No. yli)aniline stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5367-58-8)5-Nitro-2-(piperidin-1-yl)aniline
A914363
Purity:99%
Quantity:5g
Price ($):171.0
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